Cyanine5.5 DBCO
Description
Contextualization of Near-Infrared (NIR) Fluorophores in Contemporary Biomedical Research
Near-infrared (NIR) fluorophores, which operate in the 700-1700 nm spectral window, have become indispensable tools in modern biomedical research. mdpi.com Their utility stems from the ability of NIR light to penetrate biological tissues more deeply than visible light, with reduced absorption and scattering by endogenous molecules like hemoglobin and water. nih.govresearchgate.net This "optical window" in biological tissues minimizes background autofluorescence, leading to a higher signal-to-background ratio and enhanced sensitivity in imaging applications. mdpi.comfluorofinder.com
The advantages of NIR fluorophores are particularly pronounced for in vivo imaging, where they allow for non-invasive and real-time monitoring of biological processes within living organisms. nih.govfrontiersin.org Researchers are increasingly utilizing NIR probes for a range of applications, from observing cellular and molecular interactions to guiding surgical interventions and evaluating the delivery of nanomedicines. frontiersin.orgmdpi.com The development of NIR fluorophores with improved photophysical properties, such as high quantum yields and chemical stability, continues to push the boundaries of what can be achieved in biomedical imaging. nih.govnih.gov
Principles and Evolution of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Chemistry
At the heart of Cyanine5.5 DBCO's functionality is a powerful and elegant chemical reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is a type of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. chempep.com The concept of click chemistry was first introduced in 2001, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. chempep.com However, the cytotoxicity of the copper catalyst limited its application in living systems. chempep.compnas.org
This limitation spurred the development of copper-free click chemistry, leading to the rise of SPAAC. chempep.com First described in the 1960s and later refined for biological applications by Carolyn Bertozzi and her colleagues in 2004, SPAAC utilizes the inherent ring strain of a cyclooctyne (B158145) to drive the reaction with an azide (B81097), forming a stable triazole linkage without the need for a metal catalyst. chempep.comnobelprize.orgaxispharm.com The release of this ring strain provides the necessary energy for the reaction to proceed efficiently under physiological conditions. This bioorthogonal nature—meaning the reaction does not interfere with native biological processes—makes SPAAC an ideal tool for labeling and modifying biomolecules within living cells and organisms. wikipedia.org The development of various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), has further enhanced the reaction kinetics and stability of this chemical ligation technique. nih.govwikipedia.org
Strategic Integration of this compound as a Multifunctional Molecular Scaffold
This compound represents the strategic fusion of a near-infrared cyanine (B1664457) dye with a dibenzocyclooctyne (DBCO) group. lumiprobe.comaxispharm.com This integration creates a bifunctional molecule that serves as a powerful scaffold for a variety of bioconjugation and bioimaging applications. axispharm.comantibodies.com
The Cyanine5.5 component provides the fluorescent properties necessary for detection in the NIR spectrum, with an excitation maximum around 684 nm and an emission maximum around 710 nm. lumiprobe.com This makes it well-suited for deep-tissue imaging and other applications where minimizing background noise is critical. lumiprobe.com
The DBCO moiety, on the other hand, provides the chemical "handle" for attaching the fluorophore to other molecules of interest. interchim.fr By reacting with azide-functionalized biomolecules—such as proteins, peptides, or nucleic acids—via the SPAAC reaction, this compound allows for the specific and covalent labeling of these targets. axispharm.comantibodies.com This enables researchers to track the location, movement, and interactions of these biomolecules in real-time within complex biological systems. The combination of a bright, stable NIR fluorophore with a highly efficient and bioorthogonal conjugation chemistry makes this compound a versatile and indispensable tool in the modern biologist's toolkit. medchemexpress.com
Properties
Molecular Formula |
C61H63F6N4O2P |
|---|---|
Molecular Weight |
1029.16 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C61H62N4O2.F6P/c1-60(2)54(63(5)52-39-37-45-24-15-18-28-49(45)58(52)60)31-9-6-10-32-55-61(3,4)59-50-29-19-16-25-46(50)38-40-53(59)64(55)42-22-8-11-33-56(66)62-41-21-7-12-34-57(67)65-43-48-27-14-13-23-44(48)35-36-47-26-17-20-30-51(47)65;1-7(2,3,4,5)6/h6,9-10,13-20,23-32,37-40H,7-8,11-12,21-22,33-34,41-43H2,1-5H3;/q;-1/p+1 |
InChI Key |
CICHRHLVMUNIGJ-UHFFFAOYSA-O |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(NCCCCCC(N5C6=CC=CC=C6C#CC7=C(C=CC=C7)C5)=O)=O)C8=CC=C(C=CC=C9)C9=C8C4(C)C.F[P-](F)(F)(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Cyanine5.5 Dbco Analogs
Modular Synthetic Pathways for Cyanine5.5 Core Structures
The construction of the core cyanine (B1664457) dye scaffold is foundational to the synthesis of its derivatives. Modern approaches have shifted towards modular strategies that offer flexibility and efficiency, particularly for creating diverse and heterobifunctional dyes. nih.govacs.org
The conventional method for preparing cyanine dyes involves a stepwise condensation reaction between two nucleophilic aza-heterocycles, typically indolenine derivatives, and a polyene-chain precursor. acs.org This process often requires high temperatures for the N-alkylation step, which can risk the decomposition of sensitive functional groups that might be desired in the final product. acs.org
To overcome this limitation, a modular approach has been developed where the core dye is synthesized first, and delicate functional groups are introduced in the final steps. nih.govacs.org This strategy prevents the degradation of these functionalities and simplifies purification. A general pathway for a heterobifunctional Cyanine5 dye involves several key stages, which protects the integrity of the final molecule and allows for late-stage diversification. nih.govacs.org
A representative modular synthesis can be summarized in the following steps:
| Step | Description | Purpose | Source |
| (i) Indolium Derivative Formation | An indolenine derivative is alkylated to form the corresponding indolium salt. This is a crucial first step to activate the molecule for subsequent condensation. | Creates the first heterocyclic component of the cyanine dye. | nih.govacs.org |
| (ii) Hemicyanine Formation | The synthesized indolium salt is reacted with an aniline (B41778) derivative in the presence of acetic anhydride. | Forms an intermediate known as a hemicyanine, which contains one of the heterocyclic nuclei and part of the polymethine bridge. | acs.org |
| (iii) Cyanine 5 Dye Formation | The hemicyanine intermediate is condensed with a second, different indolium derivative in a suitable solvent like methanol. | Completes the pentamethine cyanine core structure, linking the two heterocyclic systems. | nih.govacs.org |
| (iv) Functional Group Attachment | Reactive handles on the dye core (e.g., a carboxylic acid) are activated and coupled with a molecule containing the desired functionality (like an amine-bearing DBCO). | Introduces specific functionalities, such as the DBCO moiety for click chemistry, in the final step to avoid harsh reaction conditions. | nih.govacs.org |
This modular design allows for the large-scale synthesis of various dye analogs by simply changing the building blocks or the functional group introduced in the last step. nih.gov
Functionalization Strategies for Introducing Dibenzocyclooctyne (DBCO) Moiety
The introduction of a dibenzocyclooctyne (DBCO) group transforms the Cyanine5.5 fluorophore into a powerful tool for bioorthogonal chemistry. avantiresearch.com The DBCO moiety is a strained cyclooctyne (B158145) that reacts rapidly with azide-functionalized molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). lumiprobe.com This reaction is notable for proceeding efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for labeling biomolecules in living cells and organisms. sigmaaldrich.comscientificlabs.co.uk
The strategy for attaching the DBCO group to the cyanine dye typically involves standard bioconjugation chemistry. The cyanine dye is first synthesized with a reactive handle, such as a carboxylic acid or an amine. This handle is then used to form a stable, covalent bond with a DBCO molecule that has a complementary reactive group.
Common strategies include:
Amide Bond Formation: A Cy5.5 dye containing a carboxylic acid is activated, often to an N-hydroxysuccinimide (NHS) ester, and then reacted with a DBCO-amine to form a stable amide linkage. Conversely, a Cy5.5-amine can be reacted with a DBCO-NHS ester. medchemexpress.com
Direct Use of Pre-functionalized Reagents: A variety of DBCO derivatives are commercially available to facilitate this process.
| DBCO Reagent | Complementary Dye Functional Group | Resulting Linkage |
| DBCO-NHS ester | Amine (-NH₂) | Amide |
| DBCO-acid | Amine (-NH₂) with carbodiimide (B86325) activation | Amide |
| DBCO-amine | Carboxylic Acid (-COOH) with activation | Amide |
This functionalization provides a Cyanine5.5 probe that can be readily conjugated to any molecule carrying an azide (B81097) group, enabling diverse applications in biological imaging and detection. lumiprobe.comlumiprobe.com
Chemo-Enzymatic Approaches in Analog Synthesis
Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to create complex molecular structures. In the context of cyanine dye analogs, enzymes are used to achieve high specificity under mild reaction conditions.
One prominent approach involves the use of DNA polymerases to incorporate cyanine-labeled nucleotides into DNA probes. researchgate.netnih.gov In this method, dUTP analogs are chemically synthesized to contain a Cy3 or Cy5 dye. These dye-labeled nucleotides are efficient substrates for enzymes like DNA polymerase I, which can incorporate them into DNA strands via standard techniques such as nick translation or polymerase chain reaction (PCR). researchgate.netnih.gov This allows for the creation of DNA probes with multiple fluorophores attached at specific nucleotide positions. nih.gov
Another innovative strategy uses enzymes to synthesize polymer-based nanocarriers for cyanine dyes. Research has shown the use of Novozym 435, an immobilized lipase, as a biocatalyst for the solvent-free polymerization of dendronized polymers. researchgate.netfu-berlin.de These polymers, which can be synthesized from precursors like polyethylene (B3416737) glycol (PEG) and azidotriglycerol, are designed to have functionalities that allow for the encapsulation or attachment of cyanine dyes. researchgate.net This approach addresses common issues with cyanine dyes, such as poor aqueous stability and a tendency to aggregate, by enclosing them within a biocompatible polymeric shell. researchgate.netfu-berlin.de
| Enzymatic Method | Enzyme Used | Application | Key Finding | Source |
| Enzymatic Labeling | DNA Polymerase I | Synthesis of dye-labeled DNA probes for FISH. | Cyanine dye-dUTP analogs are efficiently incorporated into DNA, yielding highly fluorescent probes. | researchgate.netnih.gov |
| Polymer Synthesis | Novozym 435 (Lipase) | Creation of dendronized polymers for dye encapsulation. | Enzymatic polymerization produces amphiphilic polymers that form stable micelles and can carry cyanine dyes. | researchgate.netfu-berlin.de |
Regioselective Modification Techniques for Enhanced Bioconjugation Properties
Regioselectivity—the control over the exact site of chemical modification—is critical for optimizing the performance of a fluorescent probe. By attaching linkers or functional groups at specific positions on the Cyanine5.5 structure, researchers can fine-tune its properties for improved bioconjugation, solubility, and photophysical performance.
The modular synthesis pathways discussed previously are inherently regioselective. acs.org By designing precursors with reactive handles at defined locations, functional groups like DBCO can be introduced at a specific terminus of the dye molecule, avoiding unwanted side reactions or heterogeneous products. nih.gov
Further research demonstrates the importance of linker modification. The length and chemical nature of the linker joining the cyanine dye to another molecule can significantly impact the conjugate's biological activity and imaging capabilities. acs.org For instance, studies on photosensitizer-cyanine dye conjugates found that varying the linker length between the two moieties had a profound effect on tumor uptake and therapeutic efficacy. acs.org
The synthesis of hemicyanine dyes bearing terminal alkynyl groups is another example of regioselective modification. researchgate.net These alkyne groups are specifically placed to be available for click chemistry reactions, enabling the dye to act as a chemical crosslinker to ligate biomolecules with high precision. researchgate.net This level of control is essential for applications requiring defined molecular architecture. Techniques for achieving regioselectivity include:
Protecting Group Chemistry: Using protecting groups to block certain reactive sites while modifying others.
Directed Synthesis: Building the molecule in a stepwise manner that dictates the position of functionalization, as seen in the modular approach. acs.org
Substituent Effects: Introducing substituents onto the dye's aromatic rings can alter the reactivity of different positions, guiding further modifications. acs.org
These precise modification techniques are paramount for developing advanced Cyanine5.5 DBCO analogs with superior properties for targeted biological applications.
Mechanistic and Kinetic Investigations of Cyanine5.5 Dbco in Bioorthogonal Ligation
Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyanine5.5 DBCO
The conjugation of Cyanine5.5 (Cy5.5) to a dibenzocyclooctyne (DBCO) group creates a powerful tool for bioorthogonal chemistry. The reactivity of this compound is governed by the DBCO moiety, which participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry, valued for its biocompatibility and rapid kinetics at physiological temperatures. lumiprobe.comlumiprobe.com The high ring strain of the cyclooctyne (B158145) in the DBCO group drives the [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. rsc.orgnih.gov
DBCO is recognized for providing among the fastest and most reliable reaction kinetics compared to many other cycloalkynes, while still maintaining good chemical stability. lumiprobe.com The second-order rate constants for SPAAC reactions involving DBCO derivatives are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. rsc.orgnih.govnih.govuzh.ch This rapid reactivity allows for efficient labeling at the low concentrations often required for biological studies. For instance, studies have demonstrated that DBCO-modified fluorescent dyes can achieve high conjugation efficiency with azide-bearing peptides, which is critical for live-cell imaging applications.
The reaction rate of DBCO (also known as DIBAC or ADIBO) is frequently benchmarked against other common strained alkynes, particularly bicyclo[6.1.0]non-4-yne (BCN). The relative reactivity of these alkynes is highly dependent on the nature of the azide (B81097) partner.
With aliphatic azides, such as benzyl (B1604629) azide, DBCO consistently demonstrates faster reaction kinetics than BCN. nih.govnih.gov Research indicates that the reaction between benzyl azide and DBCO is approximately 3.4 times faster than with BCN. nih.gov This trend holds across different aqueous solvent systems, though the magnitude of the rate difference can vary. nih.gov
Conversely, an inverse reactivity pattern is observed with aromatic azides. nih.govnih.govresearchgate.net BCN reacts significantly faster with phenyl azide than DBCO does; in one study, the rate for BCN was six times higher. nih.gov This reversal in reactivity is attributed to differences in the electronic properties of the alkynes and their transition states with aromatic versus aliphatic azides. nih.gov While more reactive alkynes like biarylazacyclooctynone (BARAC) exist, DBCO is often preferred as it offers a better compromise between high reaction rates, stability, and solubility. uzh.chresearchgate.net
Table 1: Comparative Second-Order Reaction Rates (k) of DBCO and BCN with Different Azides
| Strained Alkyne | Azide Reactant | Reaction Rate (k) [M⁻¹s⁻¹] | Solvent System | Finding |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | DBCO is 3.4x faster than BCN. nih.gov |
| BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | BCN is slower with aliphatic azides. nih.gov |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | DBCO is 6x slower than BCN. nih.gov |
| BCN | Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | BCN is faster with aromatic azides. nih.gov |
The efficiency of SPAAC ligation with this compound is markedly influenced by the reaction medium. The choice of solvent and buffer system can dramatically alter both the reaction kinetics and the final conjugation yield.
A study specifically investigating the click reaction of DBCO-Cy5.5 with azide-functionalized nanoparticles revealed sharp differences in conjugation efficiency based on the buffer used. snmjournals.org After two hours in 10 mM buffer solutions, the click yield was over 90% in Dulbecco's Phosphate-Buffered Saline (DPBS), but dropped to 50% in MES and Tris buffers, and was less than 40% in HEPES buffer or pure water. snmjournals.org Interestingly, increasing the concentration of the MES and Tris buffers was found to enhance the reaction kinetics. snmjournals.org
The polarity of the solvent also plays a critical role. The difference in reaction rates between DBCO and BCN is more pronounced in solvent mixtures like methanol/water or acetonitrile/water compared to tetrahydrofuran/water. nih.gov Furthermore, aqueous environments can sometimes lead to a rate acceleration due to a hydrophobic effect, which can force the nonpolar reacting groups into closer proximity. nih.gov Beyond kinetics, solvent polarity can impact the photophysical properties of the Cyanine5.5 dye itself, affecting its extinction coefficient and quantum yield after conjugation. researchgate.netacs.org
Table 2: Effect of 10 mM Buffer Systems on DBCO-Cy5.5 Click Reaction Yield
| Buffer System | Click Yield (after 2 hours) |
| DPBS | >90% snmjournals.org |
| MES | ~50% snmjournals.org |
| Tris | ~50% snmjournals.org |
| HEPES | <40% snmjournals.org |
| Pure Water | <40% snmjournals.org |
Comparative Analysis of Reaction Rates with Other Strained Alkynes (e.g., BCN, DIBAC).
Theoretical and Computational Studies of DBCO Reactivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reactivity of DBCO and other cyclooctynes in SPAAC reactions. nih.govresearchgate.net These studies rationalize experimentally observed reaction rates by analyzing the electronic structures and energies of the reactants and transition states.
DFT calculations have been instrumental in explaining the inverted reactivity of DBCO and BCN with aromatic azides. nih.govresearchgate.net These studies revealed that the reaction between BCN and phenyl azide proceeds through an inverse-electron demand mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the BCN interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. nih.gov
Computational models have also identified sources of steric hindrance that can affect DBCO's reactivity. The sluggish reaction of DBCO with certain azides has been attributed to the steric clash between the azide and the "flagpole" hydrogen atoms on the ortho positions of the fused benzene (B151609) rings. nih.gov This steric interference raises the energy of the transition state, slowing the reaction. nih.gov Such computational investigations are crucial for the rational design of new strained alkynes with optimized stability and reactivity, helping to balance ring strain with electronic effects to achieve faster and more selective bioorthogonal tools. chemrxiv.orgacs.org
Considerations for Minimizing Off-Target Reactions and Enhancing Selectivity
While the SPAAC reaction between DBCO and azides is highly selective, minimizing the potential for off-target reactions is crucial for its application in complex biological systems. nih.gov The high reactivity of strained alkynes means they can potentially react with other nucleophiles present in a biological milieu, such as thiols, although these reactions are generally much slower than the desired cycloaddition with azides.
Several strategies can be employed to enhance selectivity:
Choice of Alkyne: DBCO represents an excellent balance of high reactivity towards azides and good stability, which minimizes side reactions compared to more reactive but less stable alkynes. lumiprobe.comuzh.ch Highly reactive alkynes can be more prone to hydrolysis or reactions with endogenous biomolecules. researchgate.net
Control of Reaction Conditions: Using the lowest possible concentration of the this compound probe that still provides sufficient signal can reduce the probability of off-target labeling. uzh.ch Optimizing reaction time is also important; longer incubation times may increase the chance of slow, undesired side reactions. uzh.ch
Structural Modification: The design of the azide-bearing target can influence selectivity. For example, incorporating the azide into a specific peptide sequence tag can create a unique chemical environment that directs the DBCO probe to the intended site and away from other potential reactants. nsf.gov
Purification: After conjugation, it is important to remove any unreacted this compound to prevent it from reacting non-specifically during subsequent experiments.
The inherent selectivity of the DBCO-azide ligation is one of its greatest strengths, allowing for the precise labeling of biomolecules in complex environments like living cells with minimal background from side reactions. alfa-chemistry.comrsc.org
Methodologies for Spectroscopic and Photophysical Characterization of Cyanine5.5 Dbco Conjugates
Advanced Spectrophotometric Techniques for Absorption and Emission Profile Analysis
The analysis of the absorption and emission spectra of Cy5.5 DBCO conjugates is fundamental to confirming successful labeling and understanding the dye's behavior in different molecular environments. Spectrophotometry is the primary method employed for this purpose.
The absorption and emission maxima of cyanine (B1664457) dyes are influenced by the length of their polymethine chain. glpbio.com For Cy5.5 DBCO, a near-infrared fluorescent dye, the typical absorption maximum is around 675 nm, with an emission maximum at approximately 694 nm. axispharm.comaxispharm.com A sulfonated, water-soluble version, sulfo-Cyanine5.5 DBCO, exhibits similar spectral properties with an absorption maximum at ~675 nm and an emission maximum at ~694 nm. axispharm.com The DBCO (Dibenzocyclooctyne) group facilitates a copper-free "click chemistry" reaction with azide-functionalized molecules, a process that is noted for its fast kinetics and stability. medchemexpress.com
A key application of spectrophotometry in the study of Cy5.5 DBCO conjugates is the observation of spectral shifts upon conjugation or interaction with biomolecules. For instance, when Cy5.5 DBCO is conjugated to nanoparticles and these nanoparticles are activated by an enzyme like trypsin, a noticeable shift in the Cy5.5 absorption peak can be observed, for example, from 625 nm to 675 nm. researchgate.netnih.gov This spectral shift indicates a change in the dye's local environment, such as unstacking of the fluorochrome, and serves as a confirmation of the conjugate's response to a specific biological trigger. researchgate.netnih.gov The analysis is typically carried out using a UV-Vis spectrometer over a wavelength range of 350–750 nm. researchgate.netnih.gov
The spectral properties of Cy5.5 DBCO and its sulfonated analogue are summarized in the table below.
| Compound | Absorption Maximum (λabs) | Emission Maximum (λem) | Solvent/State |
| Cyanine5.5 DBCO | ~675 nm axispharm.com | ~694 nm axispharm.com | Not specified |
| sulfo-Cyanine5.5 DBCO | ~675 nm axispharm.com | ~694 nm axispharm.com | Aqueous |
| Cy5.5-DBCO Conjugate (unactivated) | 625 nm researchgate.netnih.gov | Not specified | Aqueous |
| Cy5.5-DBCO Conjugate (activated) | 675 nm researchgate.netnih.gov | Not specified | Aqueous |
| Cy5-DBCO | 646 nm medchemexpress.com | 670 nm medchemexpress.com | Not specified |
Fluorometric Methods for Quantum Yield and Extinction Coefficient Determination
Fluorometric techniques are essential for quantifying the efficiency of the fluorescence process of Cy5.5 DBCO conjugates through the determination of their fluorescence quantum yield and molar extinction coefficient. These parameters are critical indicators of a fluorophore's brightness and suitability for sensitive detection applications.
Cyanine dyes, as a class, are known for their high molar absorption coefficients and good quantum yields. glpbio.comaxispharm.com Cyanine5.5, in particular, is noted for its high quantum yield, contributing to its bright fluorescence. axispharm.comaxispharm.com The molar extinction coefficient for cyanine dyes can often exceed 100,000 L·mol⁻¹·cm⁻¹. glpbio.com For a Cy5.5-functionalized nanoparticle, a molar extinction coefficient of 250,000 M⁻¹cm⁻¹ at 675 nm has been reported.
The determination of the absolute quantum yield can be performed using a spectrofluorometer equipped with an integrating sphere. spiedigitallibrary.org The brightness of a fluorescent dye, a key parameter for evaluating its potential in applications like bioanalytics and molecular imaging, is defined by the product of its extinction coefficient (ε) and its fluorescence quantum yield (ΦF). rsc.org
| Parameter | Value | Compound |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ lumiprobe.cn | Cy5.5-functionalized nanoparticle lumiprobe.cn |
| Fluorescence Quantum Yield | High axispharm.comaxispharm.com | Cyanine5.5 axispharm.comaxispharm.com |
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Investigations
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state lifetime of fluorophores like Cy5.5 DBCO. The fluorescence lifetime is an intrinsic property of a fluorophore that can provide information about its molecular environment and interactions.
Methodologically, time-resolved fluorescence spectroscopy has been employed to study the structure and dynamics of thermosensitive pDNA polyplexes, demonstrating its utility in characterizing complex biomolecular systems. lumiprobe.com Fluorescence lifetime imaging (FLIM) is another application that benefits from dyes with distinct and measurable lifetimes, allowing for the differentiation of fluorophores and the probing of their environment.
Circular Dichroism and Dynamic Light Scattering in Conformational Studies of Labeled Biomolecules
Circular Dichroism (CD) and Dynamic Light Scattering (DLS) are valuable techniques for studying the conformational changes and hydrodynamic size of biomolecules and nanoparticles labeled with Cy5.5 DBCO.
Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution. In the context of Cy5.5 DBCO conjugates, DLS has been used to characterize the size of nanoparticles. For example, the average size of PLX-loaded dextran (B179266) nanoparticles was determined to be 145.0 nm using DLS. nih.gov This technique is crucial for ensuring the monodispersity and desired size of nanoparticle-based delivery systems. nih.gov DLS measurements are typically performed on samples suspended in a suitable buffer in a polystyrene or glass cuvette, with multiple runs averaged to ensure accuracy. rsc.org
Circular Dichroism (CD) spectroscopy is a method used to study the secondary structure and conformational changes of chiral molecules, particularly proteins. While the search results mention the use of CD to evaluate the binding interactions of other cyanine dyes with nucleic acids, there is no specific mention of its application to biomolecules labeled with this compound. researchgate.net However, the methodology remains relevant for assessing any potential structural perturbations in a biomolecule upon conjugation with the Cy5.5 DBCO label.
Photostability Assessment Methodologies for Long-Term Imaging Applications
The photostability of a fluorophore is a critical parameter for applications that require long-term or repeated imaging, as it determines the dye's resistance to photobleaching. Cyanine5.5 is generally recognized for its high photostability. axispharm.comaxispharm.comaxispharm.com
A common methodology for assessing photostability involves monitoring the decay of the dye's absorbance or fluorescence intensity as a function of irradiation time. rsc.orgresearchgate.net For instance, the absorbance at the maximum absorption wavelength of the dye can be recorded over time while being irradiated with a light source, such as a 300 W tungsten lamp or a specific wavelength laser. researchgate.netchinesechemsoc.org The results are often normalized and presented as the percentage of the initial absorbance or fluorescence remaining. researchgate.net The half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%, is a quantitative measure of photostability. rsc.org
Applications of Cyanine5.5 Dbco in Targeted Molecular Labeling
Site-Specific Protein Bioconjugation via Engineered Azide (B81097) Tags.
The SPAAC reaction between Cyanine5.5 DBCO and azide-tagged proteins enables precise, site-specific labeling. researchgate.net This is often achieved by introducing an azide-containing unnatural amino acid, such as azidohomoalanine (AHA) or N-ε-azido-L-lysine, into the protein structure through metabolic engineering or solid-phase peptide synthesis. For instance, researchers have successfully conjugated a Cy5.5-linked aza-dibenzocyclooctyne derivative to a mutant GST protein containing an azido (B1232118) group, achieving approximately 80% conjugation yield within 120 minutes. researchgate.net This method offers a significant improvement over previous techniques that required longer reaction times and yielded lower conjugation efficiencies. researchgate.net This site-specific labeling is crucial for developing advanced bioconjugates like antibody-drug conjugates (ADCs), where precise control over the dye-to-antibody ratio is essential for optimal performance. nih.gov
Oligonucleotide and Nucleic Acid Labeling for Hybridization-Based Assays.
This compound is also utilized for labeling oligonucleotides and nucleic acids for various hybridization-based assays. genelink.com In this context, an azide modification is incorporated into the DNA or RNA strand, typically at the 5' or 3' end, or internally via a modified nucleotide. The DBCO-functionalized dye can then be attached via the SPAAC reaction. This labeling strategy is employed in techniques like fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling. genelink.comjenabioscience.com A notable application is in the development of sensors for oligonucleotide detection. One such sensor uses ssDNA-functionalized nanoparticles that, in the presence of a target sequence, hybridize with a DBCO-ssDNA-biotin probe, leading to a detectable signal. acs.org This method demonstrates high sensitivity, with a limit of detection in the femtomolar range. acs.org
Glycan and Lipid Conjugation for Cell Surface and Membrane Studies.
Metabolic glycoengineering is a powerful technique for introducing azide groups onto the surface of cells. pnas.orgnih.govcore.ac.uk Cells are cultured with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans. nih.govcore.ac.uk These azide-labeled glycans can then be visualized by reacting them with this compound. pnas.orgnih.govcore.ac.uk This approach has been used to study glycan expression in different cell types and to track labeled cells in vivo. pnas.orgcore.ac.uk Similarly, lipids can be functionalized with DBCO and inserted into cell membranes to study membrane dynamics and organization. acs.org For example, cholesterol- and DSPE-based lipids conjugated to DBCO have been used to anchor molecules to the cell surface. acs.org
| Application | Biomolecule Target | Key Research Finding | Source |
|---|---|---|---|
| Cell Surface Glycan Imaging | Azide-modified sialoglycans | Successful in vivo fluorescence imaging of sialoglycans in mouse brain after intravenous injection of DBCO-Cy5.5. | rsc.org |
| Dendritic Cell Vaccine Enhancement | Azido-tagged glycoproteins and glycolipids | Metabolic glycan labeling with Ac4ManNAz and subsequent conjugation with DBCO-modified molecules immobilized the dendritic cell membrane and enhanced antitumor efficacy. | nih.gov |
| Cell Tracking | Azide groups on the surface of transplanted cells | DBCO-Cy5 successfully tracked azide-labeled cells in vivo, reducing false signals from macrophage phagocytosis. | core.ac.uk |
| Cell-Polymer Hybrids | Azido modified sialoconjugates | Polymer conjugation via DBCO-azide click chemistry did not negatively affect the ability of cells to retain surface glycans. | acs.org |
Peptide and Small Molecule Functionalization for Ligand-Receptor Interaction Studies.
This compound can be conjugated to peptides and small molecules to create fluorescent probes for studying ligand-receptor interactions. rsc.orgrsc.org For instance, a DBCO-functionalized version of the peptide angiopep-2 was synthesized to improve its brain-targeting capabilities. rsc.org In another study, a heterobifunctional tracer was developed where a Cy5 dye acted as a linker between a chelate and a targeting peptide, with the final assembly achieved through a SPAAC reaction with a DBCO-modified component. acs.org These fluorescently labeled ligands allow for the visualization and quantification of binding to their respective receptors on the cell surface.
Development of Antibody-Fluorophore Conjugates (AFCs) for Immunoassays.
The site-specific conjugation of this compound to antibodies is a key application in the development of antibody-fluorophore conjugates (AFCs) for immunoassays. nih.gov By introducing an azide group at a specific site on the antibody, often through genetic engineering or chemical modification of a particular amino acid, a homogeneous population of AFCs can be produced. nih.gov This is in contrast to traditional labeling methods that target lysine (B10760008) residues, which results in a heterogeneous mixture of conjugates with varying dye-to-antibody ratios and conjugation sites. A novel method involves a bifunctional molecule, 6-(azidomethyl)-2-pyridinecarboxyaldehyde (6-AM-2-PCA), which selectively reacts with the N-terminal amino group of an antibody, introducing an azide for subsequent click chemistry with DBCO-Cy5.5. nih.gov This controlled conjugation leads to more reliable and reproducible immunoassays.
Cyanine5.5 Dbco in Advanced Cellular and Subcellular Imaging Methodologies
Live-Cell Imaging Techniques for Tracking Dynamic Cellular Processes
Cyanine5.5 DBCO is instrumental in the real-time visualization of dynamic events within living cells. Its ability to react specifically with azide-modified biomolecules through copper-free click chemistry allows for the tracking of proteins, nucleic acids, and other molecules without disrupting their natural functions. This technique is particularly valuable for studying processes like protein trafficking, internalization, and the dynamics of molecular interactions.
In one application, researchers used Cy5-labeled ligands to observe their binding and internalization into target cells over a 30-minute period. The ligands first appeared on the cell surface within 1-2 minutes, began to be internalized at 4 minutes, and by 30 minutes, showed a strong, punctate fluorescence signal inside the cells, indicating their presence within vesicles. researchgate.net This demonstrates the power of using cyanine (B1664457) dyes to monitor cellular processes as they happen.
The low toxicity of this compound is a significant advantage for live-cell imaging, as it does not appear to cause cytotoxicity or damage the physiological functions of the cells being studied. medchemexpress.com This ensures that the observed cellular dynamics are a true representation of the biological processes, unaltered by the labeling agent.
A key strategy for live-cell imaging involves metabolic labeling, where cells are treated with a precursor molecule containing an azide (B81097) group, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). core.ac.uknih.gov This results in the incorporation of azide groups onto the cell surface. Subsequent introduction of this compound allows for the specific labeling and visualization of these cells. core.ac.uknih.gov Researchers have shown that these artificially introduced azide groups can be targeted by the dye for more than three days, enabling long-term tracking studies. medchemexpress.comnih.gov
Table 1: Research Findings in Live-Cell Imaging with Cyanine Dyes
| Research Focus | Cell Type | Key Finding | Citation |
| Ligand Internalization | Target cells and control cells | Cy5-labeled ligands were observed binding to and being internalized by target cells over 30 minutes, with clear vesicular localization. | researchgate.net |
| In Vivo Cell Tracking | A549 cells | Azide-labeled cells transplanted into a mouse liver could be visualized in vivo after intravenous injection of DBCO-Cy5. | core.ac.uknih.gov |
| Metabolic Labeling Retention | A549 cells | Azide groups on the cell surface remained available for DBCO-Cy5 labeling for over three days both in vitro and in vivo. | medchemexpress.comnih.gov |
Immunofluorescence and Histochemical Staining Protocols for Fixed Cells and Tissue Sections
This compound is also a valuable reagent in immunofluorescence (IF) and histochemical staining, which are used to visualize specific molecules in cells and tissues that have been chemically preserved, or "fixed."
In a typical immunofluorescence protocol, cells are first fixed, often with paraformaldehyde or methanol, to preserve their structure. biotium.comthermofisher.com They are then permeabilized to allow antibodies to enter the cell. thermofisher.com The sample is incubated with a primary antibody that specifically binds to the target molecule. This is followed by a secondary antibody that is conjugated to a fluorescent dye, such as a derivative of Cy5.5, which binds to the primary antibody. biotium.comthermofisher.com This "sandwich" technique amplifies the signal and allows for the visualization of the target molecule's location using a fluorescence microscope.
For histochemical staining of tissue sections, a similar principle applies. After fixing and sectioning the tissue, it can be stained to reveal the distribution of specific molecules. chemrxiv.org For instance, in studies involving metabolic labeling, tumor tissues from mice treated with an azide-containing compound can be sectioned and then stained with DBCO-Cy5.5. nih.gov This allows for the detection of metabolically expressed azide groups within the tumor tissue, providing insights into tumor metabolism and targeting. nih.gov Researchers have used this method to show that an azide-labeled compound can successfully label tumor cells with azido (B1232118) groups, which are then detected by DBCO-Cy5 staining. nih.gov
Histological analysis often complements fluorescence imaging. For example, after imaging with Cy5.5-labeled nanogels, skin tissue sections can be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to provide anatomical context to the fluorescence signal, showing the penetration of the nanogels into different skin layers. researchgate.net
Table 2: General Immunofluorescence Protocol Steps
| Step | Description | Purpose |
| Cell Seeding & Growth | Cells are grown on a suitable surface like a coverslip or plate. | To prepare a sample of cells for staining. |
| Rinsing | Cells are washed with a buffer like PBS. biotium.comthermofisher.com | To remove culture medium. biotium.com |
| Fixation | Cells are treated with a chemical like 4% paraformaldehyde. biotium.comthermofisher.comabclonal.com | To preserve cellular structure. biotium.com |
| Permeabilization | Cells are treated with a detergent like Triton X-100. thermofisher.com | To allow antibodies to enter the cell. thermofisher.com |
| Blocking | The sample is incubated with a blocking solution like BSA or normal goat serum. thermofisher.comabclonal.com | To prevent non-specific antibody binding. |
| Primary Antibody Incubation | The sample is incubated with a primary antibody specific to the target molecule. biotium.comthermofisher.comabclonal.com | To specifically label the molecule of interest. |
| Secondary Antibody Incubation | The sample is incubated with a fluorescently labeled secondary antibody. biotium.comthermofisher.com | To visualize the location of the primary antibody. |
| Mounting & Imaging | The sample is mounted with an antifade medium and imaged with a fluorescence microscope. abclonal.com | To protect the sample and acquire images. |
Super-Resolution Microscopy Applications (e.g., STED, SIM, SMLM/dSTORM)
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at a near-molecular level. wikipedia.orgibidi.com Cyanine5.5 and related cyanine dyes are well-suited for these advanced imaging methods due to their photophysical properties.
Several super-resolution techniques exist, broadly categorized as deterministic or stochastic. wikipedia.org
Stimulated Emission Depletion (STED) microscopy uses two lasers: one to excite fluorophores and a second, donut-shaped laser to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission. wikipedia.orgbruker.com This results in a significant improvement in resolution. wikipedia.org
Structured Illumination Microscopy (SIM) illuminates the sample with a patterned light, and a super-resolution image is computationally reconstructed from multiple raw images. bruker.com
Single-Molecule Localization Microscopy (SMLM) methods, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) , rely on the stochastic photoswitching of individual fluorophores. wikipedia.orgnih.gov In dSTORM, most fluorophores are in a non-fluorescent "off" state at any given time, with only a sparse subset stochastically returning to the "on" state. bruker.comnih.gov By localizing these individual emitters with high precision over thousands of frames, a composite super-resolution image is constructed. bruker.com
Cy5 is a commonly used fluorophore in dSTORM. wikipedia.org Its ability to be switched between fluorescent and dark states with a single red laser makes it a practical choice. wikipedia.org Dye pairs, often consisting of an activator and a photoswitchable reporter like Cy5.5, are also used in STORM. wikipedia.org The use of this compound in conjunction with metabolic labeling allows for the specific targeting of biomolecules for super-resolution imaging. For example, membrane glycans on neuroblastoma cells have been visualized with dSTORM after metabolic incorporation of an azido-sugar and subsequent labeling via click chemistry. ibidi.com
Table 3: Comparison of Super-Resolution Microscopy Techniques
| Technique | Principle | Typical Resolution | Key Feature |
| STED | A second laser de-excites peripheral fluorophores. wikipedia.orgbruker.com | ~30-50 nm wikipedia.orgbruker.com | Provides optical sectioning and high resolution. nih.gov |
| SIM | Uses patterned illumination and computational reconstruction. bruker.com | ~100 nm bruker.com | Fast and suitable for live-cell imaging. technion.ac.il |
| SMLM (dSTORM) | Stochastic activation and localization of single molecules. wikipedia.orgnih.gov | ~20-30 nm technion.ac.il | Achieves near-molecular resolution. ibidi.com |
Flow Cytometry and Cell Sorting Methodologies
Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and chemical properties. When combined with fluorescent labeling using probes like this compound, it allows for the high-throughput identification and quantification of specific cell populations.
In this methodology, cells in suspension are passed one by one through a laser beam. The scattered and fluorescent light from each cell is detected, providing information about the cell's size, granularity, and the presence of fluorescent labels. This data can be used to create detailed profiles of cell populations.
This compound is particularly useful for flow cytometry due to its bright and robust fluorescent signal, which enables the clear detection of labeled cells. A common application involves metabolic labeling, where cells are first treated with an azide-containing precursor. core.ac.ukillinois.edu After incubation, the cells are reacted with this compound. illinois.edu The fluorescence intensity of the cells, which is proportional to the number of azide groups on their surface, can then be measured by flow cytometry. core.ac.uk This approach has been used to confirm the generation of azide groups on target cells and to quantify the labeling efficiency. core.ac.uknih.gov
Furthermore, this technique can be coupled with cell sorting, allowing for the physical separation of labeled cells from a mixed population. This is invaluable for applications in immunology and cancer research where the isolation of specific cell types is required for further study. Tandem dyes, such as PerCP-Cyanine5.5, are also frequently used in multicolor flow cytometry experiments to detect less abundant antigens. thermofisher.com
Table 4: Research Findings Using this compound in Flow Cytometry
| Research Focus | Cell Type | Key Finding | Citation |
| Confirming Metabolic Labeling | A549 cells | Flow cytometry analysis showed significantly higher fluorescence intensity in Ac4ManNAz-treated cells after incubation with DBCO-Cy5, confirming the presence of azide groups. | core.ac.uknih.gov |
| Quantifying Cell Labeling | RAW264.7 cells | Flow cytometry was used to analyze cells that had been metabolically labeled with an azido sugar and subsequently reacted with DBCO-Cy5. | illinois.edu |
| Detecting Phage-Host Interactions | Bacteria and Phage | Flow cytometry and cell sorting were used in the detection and isolation of phage-host interactions, utilizing DBCO-cyanine 5.5. | mpg.de |
Organelle-Specific Targeting Strategies and Subcellular Localization Studies
Understanding the function of cellular organelles requires the ability to visualize and track molecules within these specific subcellular compartments. This compound, as part of a broader chemical biology toolkit, enables precise organelle-specific labeling and localization studies.
One powerful strategy involves combining metabolic labeling with organelle-targeting probes. In this approach, cells are first incubated with an azide-containing precursor, like azido-choline (N3-Cho), which is metabolized and incorporated into molecules like phosphatidylcholine (N3-PC). biorxiv.org These azide-modified molecules are distributed to various organelles. biorxiv.org Subsequently, the cells are treated with a this compound probe that has been chemically modified with a moiety that directs it to a specific organelle, such as the mitochondria. biorxiv.org The copper-free click reaction then occurs in situ, specifically labeling the N3-PC within the target organelle. biorxiv.org
This method allows for the simultaneous labeling of different organelles with different colored dyes, enabling the study of intermolecular trafficking and dynamics in living cells. biorxiv.org For example, researchers have developed a panel of organelle-targeting clickable dyes, including a Cy5-DBCO conjugate for mitochondria, to measure the abundance of newly synthesized lipids in different subcellular locations via flow cytometry. biorxiv.org
Another approach utilizes genetically encoded tags. For instance, a protein of interest can be fused to a SNAP-tag, which can then be expressed in a specific cellular compartment. biorxiv.org A sensor molecule, consisting of Cy5 and a quencher linked to the SNAP-tag substrate, will fluoresce only when it reacts with the SNAP-tag in that compartment. biorxiv.org This allows for the quantification of protein localization in different organelles. biorxiv.org These strategies highlight the versatility of this compound in elucidating the complex spatial organization and dynamics of cellular processes.
Table 5: Examples of Organelle-Specific Targeting Strategies
| Organelle | Targeting Strategy | Probe/Method | Citation |
| Mitochondria | Small molecule probe with mitochondrial targeting signal. | A Cy5-DBCO conjugate was used for organelle-selective labeling of metabolically incorporated azido-lipids. | biorxiv.org |
| Endoplasmic Reticulum (ER) / Golgi | Small molecule probe with ER/Golgi targeting signal. | Organelle-targeting clickable dyes were used for selective labeling of lipids. | biorxiv.org |
| Plasma Membrane (PM) | Small molecule probe with PM targeting signal. | An azido-functionalized dye was used for selective labeling of lipids at the plasma membrane. | biorxiv.org |
| Nucleus / Cytosol / Endosomes | Genetically encoded SNAP-tag localized to the specific compartment. | A SNAPSwitch sensor with Cy5 and a quencher was used to quantify protein localization. | biorxiv.org |
Integration of Cyanine5.5 Dbco in in Vitro and Ex Vivo Research Assays
High-Throughput Screening (HTS) Platforms for Molecular Interactions
Cyanine5.5 DBCO is increasingly utilized in high-throughput screening (HTS) platforms to investigate molecular interactions. Its bright fluorescence and high specificity in bioorthogonal labeling reactions make it an excellent choice for developing robust and sensitive assays. smolecule.com In HTS, this compound can be used to label one of the interacting partners (e.g., a protein, nucleic acid, or small molecule) that has been metabolically or chemically modified to contain an azide (B81097) group. The subsequent reaction with this compound allows for the quantification of binding events or enzymatic activity through fluorescence detection.
The application of organelle-selective click labeling coupled with flow cytometry, a high-throughput technique, has been demonstrated in CRISPR screening to identify genes involved in metabolic pathways. broadpharm.com This approach highlights the potential of this compound in large-scale functional genomics and drug discovery efforts. The efficiency and specificity of the click reaction minimize background noise, a critical factor for the reliability of HTS assays. genecopoeia.com
Table 1: Applications of this compound in HTS
| Assay Type | Target Biomolecule | Detection Method | Research Area |
| Binding Assays | Proteins, Peptides | Fluorescence Intensity | Drug Discovery |
| Enzyme Activity Assays | Enzymes, Substrates | Fluorescence Polarization | Functional Genomics |
| Cellular Uptake Assays | Cells, Nanoparticles | Flow Cytometry | Drug Delivery |
| CRISPR Screening | Gene-edited Cells | High-Content Imaging | Genetics |
ELISA and Western Blotting Detection Methodologies
While ELISA and Western blotting traditionally rely on enzymatic reporters, the use of fluorescent labels like this compound offers advantages in terms of signal stability and multiplexing capabilities. integra-biosciences.com In an ELISA-like format, a capture antibody can be immobilized on a plate, followed by the binding of an azide-modified antigen. The detection is then achieved by adding this compound, which specifically reacts with the azide groups, and measuring the resulting fluorescence. axispharm.com This approach can offer a broader dynamic range and higher sensitivity compared to colorimetric or chemiluminescent methods.
In Western blotting, this compound can be used to detect azide-labeled proteins transferred to a membrane. biocompare.com After metabolic labeling of cells or organisms with an azide-containing precursor, the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with this compound for fluorescent detection of the target protein. nih.gov This method allows for the direct visualization of specific protein modifications or newly synthesized proteins without the need for specific antibodies against the modification itself. The use of fluorescent dyes like Cy5 in Western blotting is well-established for multi-color detection, and this compound extends this capability to bioorthogonally labeled targets. sigmaaldrich.comadvansta.com
Microfluidic Devices for Automated Bioconjugation and Assay Development
Microfluidic devices provide a platform for automating and miniaturizing complex biological assays, and the integration of this compound within these systems offers precise control over bioconjugation reactions. The rapid and catalyst-free nature of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is particularly well-suited for the microscale environment. researchgate.netrsc.org
In a microfluidic chip, azide-modified biomolecules can be flowed through a channel and mixed with a stream of this compound. researcher.life The short diffusion distances and high surface-area-to-volume ratios in microchannels accelerate the reaction, enabling rapid and efficient labeling. This on-chip bioconjugation can be integrated with subsequent analysis steps, such as separation and detection, all within the same device. This approach has been used for the on-chip analysis of markers on microvesicles. rsc.org The automation afforded by microfluidics reduces sample and reagent consumption and increases throughput, making it a powerful tool for assay development and diagnostics.
Tissue Clearing and 3D Imaging Methodologies for Volumetric Analysis
The combination of tissue clearing techniques and 3D imaging has revolutionized our ability to visualize cellular structures and interactions within intact tissues. This compound, with its near-infrared fluorescence, is an ideal probe for deep-tissue imaging following tissue clearing. axispharm.com Tissue clearing methods render biological tissues transparent by removing lipids and matching the refractive index, which minimizes light scattering and allows for deeper imaging penetration.
After metabolically labeling an organism or tissue with an azide-bearing molecule, the tissue can be cleared and subsequently incubated with this compound to fluorescently label the azide-modified structures. scholaris.ca This allows for the three-dimensional reconstruction of labeled cells or biomolecules within the context of the entire tissue or organ. This has been applied in various contexts, including the imaging of sialoglycans in the mouse brain. rsc.org The high photostability of cyanine (B1664457) dyes is also advantageous for the extended imaging times required for acquiring large 3D datasets.
Table 2: Research Findings with this compound in 3D Imaging
| Research Focus | Model System | Key Finding |
| Sialoglycan Imaging | Mouse Brain | Successful in vivo labeling and 3D visualization of brain sialoglycans. rsc.org |
| Bone Tissue Imaging | Nanoprobe | Development of a calcium-binding NIR fluorescent nanoprobe for bone imaging. lumiprobe.combiocompare.commedchemexpress.commedchemexpress.com |
| Cell Tracking | Zebrafish | In vivo tracking of bioorthogonally labeled cells. researchgate.net |
Nucleic Acid Amplification and Detection Systems (e.g., PCR, LCR)
This compound can be incorporated into nucleic acid detection systems to enable fluorescent monitoring of amplification processes. While not a direct component of the polymerase chain reaction (PCR) or ligase chain reaction (LCR) itself, it can be used to label primers or probes that contain an azide modification. The resulting fluorescently labeled oligonucleotides can then be used in various nucleic acid-based assays.
For instance, an azide-modified primer can be used in a PCR reaction. Post-amplification, the resulting amplicons, now containing azide groups, can be reacted with this compound for fluorescent detection. This post-amplification labeling strategy can be useful in applications where direct incorporation of a fluorescent dye might interfere with the polymerase activity. Furthermore, the principles of click chemistry have been applied to the site-specific labeling of RNA, demonstrating the potential for using this compound in RNA detection and imaging applications. genecopoeia.combiorxiv.org The high signal-to-noise ratio of cyanine dyes can enhance the sensitivity of these detection methods. medchemexpress.com
Comparative Analysis and Methodological Advancements with Cyanine5.5 Dbco
Comparative Bioconjugation Efficiency of DBCO-SPAAC vs. Other Click Chemistry Modalities (e.g., CuAAC, Tetrazine Ligation)
The conjugation of imaging agents to biomolecules is a cornerstone of molecular imaging. "Click chemistry" encompasses a class of reactions that are rapid, selective, and high-yielding. nih.gov The primary modalities include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing reagents like Cyanine5.5 DBCO, and the inverse-electron-demand Diels-Alder (iEDDA) reaction, often involving tetrazine ligation.
The principal advantage of SPAAC is its biocompatibility, as it circumvents the cellular toxicity associated with the copper catalyst required for CuAAC. acs.org However, this benefit comes at the cost of reaction speed. SPAAC reactions are generally slower than CuAAC. acs.org The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), boasts the fastest kinetics among the common click reactions, often occurring within seconds. rsc.orglubio.ch This makes it highly effective for in vivo applications where rapid labeling is crucial. lubio.ch
The choice between these modalities represents a trade-off between reaction kinetics and biocompatibility. While CuAAC offers a good balance for many in vitro applications, the copper-free nature of SPAAC makes this compound a preferred choice for live-cell imaging and in vivo studies where copper toxicity is a concern. nih.govrsc.org For applications demanding the utmost speed and efficiency at low concentrations, tetrazine ligation is often superior. acs.org
Table 1: Comparative Analysis of Click Chemistry Modalities
| Feature | DBCO-SPAAC | CuAAC | Tetrazine Ligation (iedDA) |
|---|---|---|---|
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Catalyst Required | No | Yes (Copper I) | No |
| Biocompatibility | High | Moderate (Copper toxicity is a concern) | High |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~1 - 2 nih.govresearchgate.net | ~10 - 100 broadpharm.com | ~1 - 10⁶ acs.org |
| Key Advantage | Copper-free, high biocompatibility acs.org | Fast kinetics, small functional groups acs.org | Extremely fast kinetics acs.org |
| Key Disadvantage | Slower kinetics compared to CuAAC and Tetrazine Ligation acs.org | Cellular toxicity of copper catalyst acs.org | Tetrazine instability under certain conditions acs.org |
Performance Evaluation Against Other Near-Infrared Fluorophores in Specific Bioimaging Contexts
Cyanine5.5 is a near-infrared (NIR) fluorophore, a class of dyes advantageous for in vivo imaging due to the reduced light scattering and minimal tissue autofluorescence in this spectral window (700-900 nm), allowing for deeper tissue penetration. mdpi.com When evaluating this compound, its performance is often benchmarked against other popular NIR dyes like Cy7 and IRDye 800CW.
Key performance indicators for fluorophores include their quantum yield (a measure of fluorescence efficiency) and photostability (resistance to photobleaching). Sulfonated cyanine (B1664457) dyes, including derivatives of Cy5.5, are known to have enhanced water solubility, which helps prevent aggregation and non-specific binding. researchgate.net In comparative studies, the choice of fluorophore can significantly impact imaging outcomes. For instance, in a study comparing EGF-conjugated Cy5.5 and IRDye 800CW for imaging EGFR-positive breast cancer xenografts, the IRDye 800CW conjugate demonstrated a significantly lower background and an enhanced tumor-to-background ratio. glenresearch.com This was attributed to the lower autofluorescence in the spectral range of IRDye 800CW. glenresearch.com
The length of the polymethine chain in cyanine dyes also plays a crucial role. Variations in chain length influence photophysical properties, stability, and in vivo pharmacokinetics. snmjournals.org A study comparing c[RGDyK] tracers conjugated to Cy3, Cy5, and Cy7 analogues found that the Cy5-based tracer exhibited the highest tumor-to-background ratio, suggesting an optimal balance of properties for this specific application. snmjournals.org
Table 2: Photophysical Properties of Selected Near-Infrared Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |
|---|---|---|---|---|---|
| Sulfonated Cyanine5.5 | ~675 nih.gov | ~694 nih.govacs.org | ~250,000 lubio.ch | ~0.18 - 0.20 lubio.chresearchgate.net | Good water solubility and photostability. nih.gov |
| Sulfonated Cyanine7 | ~749 lubio.ch | ~775 lubio.ch | ~275,000 lubio.ch | ~0.12 lubio.ch | Longer wavelength emission, suitable for deeper tissue imaging. |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.076 | Lower background autofluorescence in its emission range. glenresearch.com |
Strategies for Enhancing Signal-to-Noise Ratio and Minimizing Non-Specific Labeling
A critical challenge in fluorescence imaging is achieving a high signal-to-noise ratio (SNR), which is essential for sensitive and specific detection. High background signals can arise from probe autofluorescence or non-specific binding to off-target sites.
One effective strategy to enhance SNR is the use of fluorescence quenching. In "activatable" probes, the fluorophore's emission is initially quenched and is restored upon interaction with a specific target, such as an enzyme. researchgate.net For example, a quencher like Black Hole Quencher 3 (BHQ-3) can be paired with Cy5.5. researchgate.netnih.gov The quenching efficiency of BHQ-3 with Cy5.5 has been reported to be around 84%. researchgate.net Another quencher, QC-1, has shown even higher quenching efficiency with Cy5.5, at approximately 98%. researchgate.net
Minimizing non-specific binding is equally crucial. This can be caused by hydrophobic interactions or electrostatic forces between the probe and biological components. nih.gov Several strategies can mitigate this:
Surface Modification: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can shield the hydrophobic dye and reduce non-specific interactions. nih.govresearchgate.net PEGylation can also improve the pharmacokinetic properties of the probe. mdpi.com
Blocking Agents: Using blocking agents can prevent probes from binding to non-target sites. For Cy5-labeled ligands, phosphorothioate (B77711) oligodeoxynucleotides have been shown to suppress non-specific binding to cells expressing Fc receptors. google.comgoogle.com Bovine serum albumin (BSA) is also commonly used as a protein blocking additive to minimize non-specific protein-protein interactions. nih.gov
Buffer Optimization: Adjusting the pH and salt concentration of the buffer can help to reduce non-specific electrostatic interactions. nih.gov
Development of Multi-Modal Imaging Probes Incorporating this compound
Multi-modal imaging, which combines the strengths of two or more imaging techniques, offers a more comprehensive understanding of biological processes. This compound is a valuable component in the construction of dual-modality probes, most notably for combined Positron Emission Tomography (PET) and optical imaging. royalsocietypublishing.orgmdpi.comdovepress.com
PET provides high sensitivity and quantitative data with unlimited tissue penetration, while fluorescence imaging offers high spatial resolution for applications like image-guided surgery. royalsocietypublishing.orgmdpi.com To create a PET/optical probe, a bifunctional chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is incorporated into the probe structure. mdpi.com This chelator can be radiolabeled with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu). royalsocietypublishing.orgmdpi.com
In a typical design, a nanoparticle or a targeting ligand is functionalized with both a this compound moiety for fluorescence imaging and a DOTA-DBCO derivative for subsequent radiolabeling via a click reaction with an azide-functionalized targeting molecule. royalsocietypublishing.orgmdpi.com For example, researchers have developed tumor-homing glycol chitosan (B1678972) nanoparticles conjugated with an activatable MMP-specific peptide containing Cy5.5 and a DOTA chelator for ⁶⁴Cu labeling. acs.org These dual-modality probes enable the visualization of tumor location and protease activity simultaneously through both PET and optical imaging. royalsocietypublishing.orgmdpi.com Similarly, iron oxide nanoparticles have been functionalized with both Cy5.5 and DOTA for trimodal PET/MRI/optical imaging. royalsocietypublishing.org
Rational Design Principles for Optimizing Probe Stability and Target Specificity
The rational design of imaging probes is critical to ensure their stability, solubility, and specific targeting in vivo. For this compound probes, several design principles are key:
Hydrophilicity and Solubility: Cyanine dyes can be prone to aggregation in aqueous environments, which can lead to fluorescence quenching and non-specific binding. researchgate.net The introduction of sulfonate groups into the cyanine structure, creating sulfo-Cy5.5, significantly enhances water solubility and reduces these issues. researchgate.net
PEGylation: The conjugation of polyethylene glycol (PEG) chains is a widely used strategy to improve the pharmacokinetic properties of probes. acs.orgbeilstein-journals.orgsemanticscholar.org PEGylation increases the hydrodynamic radius, which can prolong circulation time by reducing renal clearance. mdpi.com It also shields the probe, reducing immunogenicity and non-specific uptake by the reticuloendothelial system. nih.govsemanticscholar.org The length and density of the PEG chains can be optimized to balance improved pharmacokinetics with maintaining target affinity. semanticscholar.org Studies have shown that increasing the PEG level on liposomes can significantly decrease macrophage uptake. semanticscholar.org
Linker Chemistry: The choice of linker connecting the this compound to the targeting moiety is crucial. The linker must be stable under physiological conditions and should not interfere with the binding of the targeting ligand to its receptor. nih.gov The use of heterobifunctional linkers allows for a modular approach to probe synthesis, enabling the precise placement of the fluorophore and other functional groups. nih.govacs.org For instance, a click-chemistry-based strategy using a heterobifunctional Cy5 dye as a linker has been shown to be an efficient method for producing RGD-based hybrid tracers for PET and fluorescence imaging. nih.govacs.org
Targeting Ligand: The specificity of the probe is determined by the targeting ligand, which can be an antibody, peptide, aptamer, or small molecule that binds to a specific biomarker on the target cells. mdpi.comnih.gov The conjugation of this compound to these ligands must be done in a way that preserves the ligand's binding affinity. Site-specific conjugation methods are often preferred over random conjugation to ensure a homogenous product with optimal targeting capabilities. mdpi.com
By carefully considering these design principles, researchers can develop highly effective this compound probes with enhanced stability, improved signal-to-noise ratio, and high target specificity for a wide range of bioimaging applications.
Emerging Research Frontiers and Future Directions for Cyanine5.5 Dbco Applications
Advancements in Targeted Drug Delivery Systems and Nanomedicine Research
The future of medicine is increasingly focused on precision, and Cy5.5 DBCO is a key enabling tool in the development of next-generation targeted drug delivery systems. Its role extends beyond simple imaging to the active construction and tracking of sophisticated nanomedicines designed to deliver therapeutic payloads directly to diseased cells, minimizing systemic toxicity.
A primary strategy involves a "pre-targeting" approach, where a targeting moiety (like an antibody modified with an azide (B81097) group) is administered first. acs.orgacs.org This moiety homes in on and binds to specific cell surface receptors, such as PD-L1 on tumor cells. Following this, a nanocarrier loaded with a therapeutic agent and functionalized with DBCO is introduced. The Cy5.5 DBCO on the nanocarrier then "clicks" with the azide on the antibody, locking the drug-loaded nanoparticle at the target site. acs.orgacs.org This method enhances drug accumulation in the target tissue. acs.org
Researchers have successfully functionalized various nanoparticles, including liposomes and albumin-based nanoparticles, with Cy5.5 DBCO for this purpose. acs.orggoogle.com For instance, liposomes have been engineered with DBCO groups and labeled with Cy5.5 to track their binding and internalization into cancer cells that were previously tagged with azide groups. google.com This copper-free click chemistry approach has demonstrated high reactivity and specificity in both in vitro and in vivo models. google.com
Future research is focused on optimizing these systems by exploring different nanocarrier materials, improving the efficiency of the in vivo click reaction, and expanding the range of therapeutic agents that can be delivered. The development of multifunctional nanoprobes, which combine diagnostic imaging capabilities (via Cy5.5) with therapeutic delivery, represents a significant area of advancement. researchgate.net
| Nanocarrier System | Targeting Strategy | Role of Cyanine5.5 DBCO | Research Focus |
| Liposomes | Pre-targeting with azide-modified molecules on cancer cells. google.com | Covalently attached to the liposome (B1194612) surface for tracking and confirming the bioorthogonal reaction with target cells. google.com | Intracellular drug delivery and real-time monitoring of nanoparticle uptake. google.com |
| Albumin Nanoparticles | Pre-targeting with clickable anti-PD-L1 antibodies. acs.org | Used to demonstrate the presence and reactivity of clickable moieties on the nanoparticle surface. acs.orgacs.org | Development of combination immunotherapy approaches by targeting immune checkpoints. acs.org |
| Polymeric Nanoparticles (PLGA) | Two-step targeting using glycoengineered mesenchymal stem cells (MSCs) that home to tumors. google.com | Covalently linked to nanoparticles to visualize their accumulation in tumors after intravenous injection. google.com | Utilizing cell-based carriers for enhanced tumor homing and delivery of nanoparticles. google.com |
| Iron Oxide Nanoparticles (Feraheme) | Functionalized with azide groups for subsequent reaction with DBCO-modified molecules. plos.org | Used as a fluorescent reporter (DBCO-Cy5.5) to confirm the success of click chemistry functionalization on the nanoparticle surface. plos.org | Creating multimodal (imaging and therapeutic) nanoprobes for theranostic applications. researchgate.netplos.org |
Integration into Smart Probes for Biosensing (e.g., pH, Enzyme Activity, Redox State)
"Smart" or activatable probes, which change their fluorescence properties in response to specific biological stimuli, are a major frontier in molecular diagnostics. Cy5.5 DBCO is being integrated into these systems to create highly specific sensors for the cellular microenvironment. These probes remain "off" (non-fluorescent or quenched) until they encounter their target, at which point they switch "on," providing a clear signal against a low-background.
Future directions in this area involve designing Cy5.5 DBCO-based probes that can sense:
Enzyme Activity: Probes can be designed with a quenching molecule held in proximity to the Cy5.5 fluorophore by a peptide sequence that is a substrate for a specific enzyme (e.g., a protease). When the enzyme cleaves the peptide, the quencher is released, and the Cy5.5 fluorescence is restored. This is particularly valuable for imaging cancer-associated enzymes or monitoring inflammatory processes. cancer.or.kr
Redox State: The cellular redox state is a key indicator of metabolic activity and oxidative stress. Probes are being developed where the fluorescence of Cy5.5 is modulated by the local redox potential, allowing for the imaging of oxidative stress in real-time.
pH Changes: The pH of the tumor microenvironment and within cellular organelles like lysosomes is often acidic compared to healthy tissue. Cy5.5 can be incorporated into pH-sensitive constructs that fluoresce more intensely at lower pH values, enabling the specific visualization of acidic compartments or tumors.
A key advantage of using Cy5.5 DBCO is the ability to target these smart probes to specific locations using the click chemistry handle. For example, a pH-sensing probe could be clicked onto an antibody that targets a specific cell type, allowing for pH measurements within that cell population only. This modularity is a powerful tool for developing highly sophisticated biosensors for research and diagnostics. researchgate.net
Role in Nanotechnology and Nanomaterial Functionalization for Biomedical Applications
The functionalization of nanomaterials is critical to their use in biomedicine, and Cy5.5 DBCO is an invaluable tool in this process. biochempeg.com The DBCO group allows for the covalent attachment of the dye to azide-modified nanomaterials via a simple and efficient copper-free click reaction. plos.orgbroadpharm.com This process is fundamental for creating multifunctional nanoparticles for a wide range of applications. researchgate.net
Key roles and future directions include:
Surface Modification and Characterization: Cy5.5 DBCO is used to confirm the successful functionalization of nanoparticles with clickable groups. By reacting the azide-modified nanoparticles with Cy5.5 DBCO and measuring the resulting fluorescence, researchers can quantify the number of reactive sites on the nanoparticle surface. acs.orgacs.org
Creating Multimodal Probes: Nanoparticles, such as iron oxide nanoparticles, can be first radiolabeled (e.g., with ⁸⁹Zr) and then functionalized with Cy5.5 DBCO. plos.org This creates a trimodal probe that can be detected by PET imaging (from the radioisotope), MRI (from the iron oxide core), and fluorescence microscopy (from Cy5.5), providing complementary information across different scales.
Tracking and Biodistribution: By attaching Cy5.5 DBCO to nanoparticles, researchers can track their journey through a living organism in real-time using non-invasive optical imaging. lumiprobe.comlumiprobe.com This is crucial for studying the pharmacokinetics, tumor accumulation (via the Enhanced Permeability and Retention effect), and clearance of new nanomedicines. cancer.or.krnih.gov
Future work will focus on applying this functionalization strategy to a broader range of nanomaterials, including nanoerythrosomes (derived from red blood cells) and other biocompatible carriers, to create advanced diagnostic and therapeutic tools. umd.edu The combination of bioorthogonal chemistry with nanotechnology promises to overcome key limitations in nanomedicine, leading to more sensitive imaging techniques and more effective therapeutic platforms. researchgate.net
| Nanomaterial | Functionalization Method | Purpose of this compound | Biomedical Application |
| Nanoerythrosomes (NERs) | Strain-promoted azide-alkyne cycloaddition (SPAAC). umd.edu | Covalently linked to the NER surface to create a fluorescently labeled, biocompatible carrier. umd.edu | Potential for in vitro and in vivo optical imaging diagnostics. umd.edu |
| Iron Oxide Nanoparticles (FH) | Copper-free click reaction with azide-functionalized FH. plos.org | Used to quantify the number of reactive azide groups on the NP surface and to create a fluorescently active probe. plos.org | Development of multimodal imaging agents (fluorescence, MRI, PET) for diagnostics. plos.org |
| Albumin Nanoparticles (BSA) | Click reaction with chlorosydnone-functionalized BSA NPs. acs.org | Reacted with the functionalized NPs to prove the presence of clickable moieties and quantify their density. acs.org | Pre-targeted drug delivery for cancer immunotherapy. acs.orgacs.org |
| Polymeric Micelles | Conjugation for tracking purposes. | Used as a NIR fluorescent tag to monitor the biodistribution and tumor accumulation of the micelles. | Imaging-guided drug delivery and cancer therapy. |
Single-Molecule Localization Microscopy Enhancements
Single-molecule localization microscopy (SMLM) techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), have revolutionized cell biology by breaking the diffraction limit of light. The performance of SMLM is highly dependent on the properties of the fluorescent probes used. Cyanine (B1664457) dyes, including Cy5 and its derivatives like Cy5.5, are among the most popular and effective fluorophores for SMLM due to their excellent photoswitching characteristics. nih.govnih.gov
Cy5.5 can be reversibly switched between a fluorescent "on" state and a long-lived dark "off" state. nih.gov This blinking behavior is essential for SMLM, as it allows for the temporal separation of signals from individual molecules that are spatially closer than the diffraction limit. While Cy5 is a workhorse in this field, the unique spectral properties of Cy5.5 offer potential for multicolor and multiplexed imaging experiments. nih.gov
Future advancements involving Cy5.5 DBCO in SMLM will likely focus on:
Multiplexed Imaging: The ability to attach Cy5.5 DBCO to specific, azide-labeled biomolecules via click chemistry allows for precise, targeted super-resolution imaging. Future methods may involve sequential labeling and imaging rounds, where different targets are labeled with the same fluorophore, imaged, and then the signal is quenched before labeling the next target. plos.org This circumvents issues with spectral overlap in multicolor SMLM.
Improved Photoswitching: Research into new buffer conditions and photoswitching mechanisms continues to improve the performance of cyanine dyes. Developing variants of Cy5.5 with higher photon output per switching event and more reliable blinking would directly translate to improved localization precision and higher quality super-resolution images. tocris.com
Live-Cell SMLM: A major challenge is performing SMLM in living cells. The bioorthogonal nature of the DBCO-azide reaction is ideal for live-cell labeling, as it is non-toxic and does not interfere with cellular processes. medchemexpress.com Future work will aim to optimize Cy5.5 DBCO probes and imaging conditions for dynamic, live-cell super-resolution studies.
Artificial Intelligence and Machine Learning Applications in Processing and Analyzing this compound Imaging Data
The vast and complex datasets generated by modern fluorescence microscopy, particularly from techniques like SMLM and time-lapse imaging that use probes like Cy5.5 DBCO, present a significant analysis bottleneck. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. researchgate.net
Future applications in this domain include:
Image Restoration and Enhancement: Deep learning algorithms, particularly convolutional neural networks (CNNs), can be trained to restore and enhance fluorescence images. nih.gov For instance, an AI model can be trained on high-quality, final-state images (e.g., from fixed tissue stained with bright NIR dyes like Cy5.5) to improve the quality of lower-signal images from live, time-lapse experiments. nih.gov This approach, termed InfraRed-mediated Image Restoration (IR2), can enhance deep-tissue contrast and improve the fidelity of cell tracking. nih.gov
Automated Image Analysis: AI can automate laborious tasks like cell counting, segmentation, and quantification of fluorescence intensity. plos.org Machine learning models can be trained to recognize and count cells labeled with Cy5.5 DBCO from brightfield or fluorescence images, providing a high-throughput, unbiased method for analysis. synentec.com
Advanced SMLM Reconstruction: Deep learning tools like Deep-STORM are being developed to reconstruct super-resolution images from raw SMLM data more quickly and accurately than traditional algorithms. acs.org These AI-based approaches can reduce the number of frames needed for a high-quality image, thereby decreasing imaging time and potential phototoxicity, which is crucial for live-cell imaging. acs.org
Predictive Modeling: By analyzing large datasets from imaging experiments, AI can help identify complex patterns and build predictive models. For example, AI could analyze images of nanoparticles labeled with Cy5.5 DBCO to predict their therapeutic efficacy based on their distribution and cellular uptake patterns.
The integration of AI with Cy5.5 DBCO-based imaging promises to unlock new layers of information from biological systems, accelerating discovery in both basic research and clinical diagnostics. henriqueslab.orgpnas.org
Q & A
Basic Research Questions
Q. How do I conjugate Cyanine5.5 DBCO with azide-modified biomolecules for fluorescence labeling?
- Methodological Answer : Conjugation is achieved via strain-promoted alkyne-azide cycloaddition (SPAAC). Ensure azide-modified biomolecules (e.g., peptides, antibodies) are prepared with a molar excess (typically 1.5–2:1 azide-to-DBCO ratio). Incubate at 4–25°C in PBS (pH 7.4) for 1–4 hours. Confirm conjugation efficiency using HPLC or fluorescence spectroscopy by comparing unreacted DBCO (λabs 675 nm, λem 695 nm) pre- and post-reaction .
Q. What are the optimal excitation/emission parameters for in vivo imaging using this compound?
- Methodological Answer : this compound operates in the near-infrared (NIR) window. Use excitation at 675 nm and collect emission between 690–720 nm to minimize tissue autofluorescence. For live-animal imaging, administer doses of 2–5 mg/kg and allow 24–48 hours for clearance of unbound dye. Validate signal specificity with control groups lacking azide targets .
Q. How can I quantify the labeling efficiency of this compound in complex biological systems?
- Methodological Answer : Use fluorescence quenching assays or SDS-PAGE with in-gel fluorescence scanning. For quantitative analysis, compare integrated fluorescence intensity of labeled vs. unlabeled samples. Alternatively, employ mass spectrometry to detect DBCO-azide adducts via characteristic mass shifts (Δ~547 Da for this compound) .
Q. What experimental controls are essential for biodistribution studies using this compound?
- Methodological Answer : Include (i) a non-targeted control (e.g., this compound without azide targets), (ii) a blocking group (excess free azide to compete for DBCO binding), and (iii) a sham-treated group to account for autofluorescence. Use ex vivo organ imaging and HPLC-MS to validate tissue-specific accumulation .
Advanced Research Questions
Q. How can spectral overlap between this compound and other fluorophores be resolved in multiplex imaging?
- Methodological Answer : Perform spectral unmixing using reference spectra for each fluorophore. For example, pair this compound (λem 695 nm) with dyes emitting at <650 nm (e.g., Cy3) or >750 nm (e.g., Cy7.5). Use linear regression or machine learning algorithms (e.g., non-negative matrix factorization) to deconvolve signals .
Q. How does the PEG spacer length in DBCO reagents influence Cyanine5.5 labeling efficiency in dense cellular environments?
- Methodological Answer : Longer PEG spacers (e.g., PEG24) reduce steric hindrance, improving access to azide targets on membrane proteins. Compare labeling kinetics (e.g., pseudo-first-order rate constants) for DBCO-PEGn-Cyanine5.5 variants using flow cytometry or fluorescence recovery after photobleaching (FRAP) .
Q. What strategies validate the specificity of SPAAC reactions involving this compound in live-cell studies?
- Methodological Answer : Combine click chemistry with metabolic labeling (e.g., azido-modified sugars). Use competitive inhibition with free DBCO or azides to confirm signal reduction. Validate via knockout models (e.g., CRISPR-edited cells lacking azide-modified targets) .
Q. How can I optimize DBCO concentration to minimize non-specific background in tissue sections?
- Methodological Answer : Titrate this compound (0.1–10 µM) and measure signal-to-noise ratio (SNR) using confocal microscopy. Pre-treat tissues with blocking agents (e.g., BSA or heparin) to reduce non-specific binding. Use kinetic analysis to identify the optimal incubation time (typically 30–60 minutes) .
Q. How do I integrate this compound with SILAC-based proteomics for dynamic protein trafficking studies?
- Methodological Answer : Combine SPAAC labeling with stable isotope labeling by amino acids in cell culture (SILAC). After DBCO-azide conjugation, isolate labeled proteins via streptavidin pulldown (if biotinylated). Analyze isotopic ratios via LC-MS/MS to quantify temporal changes in protein localization .
Methodological Notes
- Data Analysis : For fluorescence quantification, normalize signals to internal controls (e.g., housekeeping proteins) and account for photobleaching by limiting exposure time .
- Reproducibility : Document DBCO batch numbers, storage conditions (−20°C, desiccated), and solvent (e.g., DMSO) to ensure consistency. Publish raw spectral data and HPLC traces in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
